molecular formula C23H17NO4 B12200914 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide

Cat. No.: B12200914
M. Wt: 371.4 g/mol
InChI Key: XRINXVLCSTZHCL-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide is a chemical compound with the molecular formula C23H17NO4 and a molecular weight of 371.39 g/mol This compound is characterized by the presence of a benzofuran moiety attached to a phenyl ring, which is further connected to a methoxybenzamide group

Preparation Methods

The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide typically involves the reaction of 1-benzofuran-2-carbonyl chloride with 4-aminophenyl-2-methoxybenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C23H17NO4/c1-27-20-9-5-3-7-18(20)23(26)24-17-12-10-15(11-13-17)22(25)21-14-16-6-2-4-8-19(16)28-21/h2-14H,1H3,(H,24,26)

InChI Key

XRINXVLCSTZHCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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